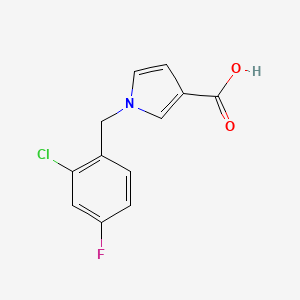
3-(2-Aminoethyl)-6-cyclopentyl-3,4-dihydropyrimidin-4-one
描述
3-(2-Aminoethyl)-6-cyclopentyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a pyrimidinone core with an aminoethyl side chain and a cyclopentyl group, which contribute to its distinct chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-6-cyclopentyl-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with ethyl cyanoacetate in the presence of ammonium acetate to form the intermediate, which is then subjected to further reactions to introduce the aminoethyl group and complete the pyrimidinone ring formation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production might utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(2-Aminoethyl)-6-cyclopentyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced dihydropyrimidines, and various substituted pyrimidinones, depending on the specific reagents and conditions used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the development of novel materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 3-(2-Aminoethyl)-6-cyclopentyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the cyclopentyl group may enhance its binding affinity and specificity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
Tryptamine: Shares the aminoethyl group but has an indole ring instead of a pyrimidinone ring.
Serotonin: A neurotransmitter with a similar aminoethyl group but different overall structure.
Melatonin: Another indole derivative with a similar side chain but different biological functions.
Uniqueness
3-(2-Aminoethyl)-6-cyclopentyl-3,4-dihydropyrimidin-4-one is unique due to its combination of a pyrimidinone core with a cyclopentyl group, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
3-(2-aminoethyl)-6-cyclopentylpyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c12-5-6-14-8-13-10(7-11(14)15)9-3-1-2-4-9/h7-9H,1-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWPZJZWKKNCJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=O)N(C=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-2-(piperidin-4-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1470091.png)
![1-[(3-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470092.png)
![1-[(4-ethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470096.png)

![1-[(3-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470099.png)

(propan-2-yl)amine](/img/structure/B1470104.png)

![1-{[(3-methylbutyl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1470107.png)
![1-[(3-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470108.png)

![1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470110.png)
![3-[2-(Difluoromethoxy)phenyl]-2-methylprop-2-enal](/img/structure/B1470111.png)

